1-(m-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(m-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as m-fluorobenzaldehyde, phenylacetone, and dimethylamine.
Condensation Reaction: The first step involves a condensation reaction between m-fluorobenzaldehyde and phenylacetone in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Reductive Amination: The intermediate compound is then subjected to reductive amination with dimethylamine in the presence of a reducing agent, such as sodium cyanoborohydride, to yield the final product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(m-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the meta position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylpropylamines.
Scientific Research Applications
1-(m-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(m-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(p-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride
- 1-(o-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride
- 1-(m-Chlorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride
Uniqueness
1-(m-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride is unique due to the presence of the fluorine atom at the meta position, which imparts distinct chemical and physical properties. This positional isomerism can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Biological Activity
1-(m-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride, also known by its CAS number 21165-49-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings on its biological activity, including cytotoxicity and antiviral properties.
- Molecular Formula : C17H19ClFN
- Molecular Weight : 291.80 g/mol
- CAS Registry Number : 21165-49-1
- SMILES Notation : [H+].C2=C(\C(=C\CN(C)C)C1=CC=CC=C1)C=CC=C2F.[Cl-]
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of cytotoxicity and antiviral efficacy.
Cytotoxicity Studies
Recent studies have indicated that various fluorinated compounds exhibit significant cytotoxic effects against cancer cell lines. For example, a related compound demonstrated a CC50 (50% cytotoxic concentration) value significantly below 1 µM against HeLa cells, indicating high potency .
Compound | Cell Line | CC50 (µM) |
---|---|---|
1e | HeLa | <0.019 |
9a | HeLa | 0.019 |
1g | HeLa | 0.039–0.080 |
The presence of fluorine in the molecular structure is noted to enhance the compound's potency and selectivity towards cancer cells .
Antiviral Activity
In terms of antiviral activity, studies have shown that several fluorinated analogues, including those structurally related to this compound, failed to demonstrate significant antiviral effects against various viruses such as HSV-1 and HCMV when tested at non-toxic concentrations .
Case Studies
A notable case study involved the screening of various compounds for their cytotoxic effects on normal and cancer cell lines. The results indicated that while some compounds exhibited promising cytotoxicity, others, including certain fluorinated derivatives, did not show significant activity against viral infections .
Discussion
The biological activity of this compound suggests a dual nature: potential as an anticancer agent due to its cytotoxic properties while lacking efficacy as an antiviral agent. The incorporation of fluorine appears to play a crucial role in enhancing the compound's biological profile.
Properties
CAS No. |
21165-49-1 |
---|---|
Molecular Formula |
C17H19ClFN |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-N,N-dimethyl-3-phenylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C17H18FN.ClH/c1-19(2)12-11-17(14-7-4-3-5-8-14)15-9-6-10-16(18)13-15;/h3-11,13H,12H2,1-2H3;1H |
InChI Key |
NBBYUWQRZGTKFI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC=C(C1=CC=CC=C1)C2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
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